molecular formula C25H25ClN4 B2488721 3-[(4-Benzylpiperazino)methyl]-2-(4-chlorophenyl)imidazo[1,2-a]pyridine CAS No. 338401-75-5

3-[(4-Benzylpiperazino)methyl]-2-(4-chlorophenyl)imidazo[1,2-a]pyridine

Cat. No.: B2488721
CAS No.: 338401-75-5
M. Wt: 416.95
InChI Key: BLKIFCXYPPNLBL-UHFFFAOYSA-N
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Description

3-[(4-Benzylpiperazino)methyl]-2-(4-chlorophenyl)imidazo[1,2-a]pyridine is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. This compound is characterized by its unique structure, which includes a benzylpiperazine moiety and a chlorophenyl group. Imidazo[1,2-a]pyridines are known for their wide range of applications in medicinal chemistry due to their biological activities.

Preparation Methods

The synthesis of 3-[(4-Benzylpiperazino)methyl]-2-(4-chlorophenyl)imidazo[1,2-a]pyridine can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization to form the imidazo[1,2-a]pyridine core. The benzylpiperazine moiety can be introduced through nucleophilic substitution reactions. Industrial production methods often involve multicomponent reactions, oxidative coupling, and tandem reactions to achieve high yields and purity .

Chemical Reactions Analysis

3-[(4-Benzylpiperazino)methyl]-2-(4-chlorophenyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Scientific Research Applications

3-[(4-Benzylpiperazino)methyl]-2-(4-chlorophenyl)imidazo[1,2-a]pyridine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: This compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Due to its biological activities, it is explored as a potential therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in organic synthesis

Mechanism of Action

The mechanism of action of 3-[(4-Benzylpiperazino)methyl]-2-(4-chlorophenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific biological activity being studied. For example, in antimicrobial applications, it may inhibit bacterial enzymes, while in anticancer research, it may interfere with cell signaling pathways .

Comparison with Similar Compounds

3-[(4-Benzylpiperazino)methyl]-2-(4-chlorophenyl)imidazo[1,2-a]pyridine can be compared with other imidazo[1,2-a]pyridine derivatives:

Properties

IUPAC Name

3-[(4-benzylpiperazin-1-yl)methyl]-2-(4-chlorophenyl)imidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25ClN4/c26-22-11-9-21(10-12-22)25-23(30-13-5-4-8-24(30)27-25)19-29-16-14-28(15-17-29)18-20-6-2-1-3-7-20/h1-13H,14-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLKIFCXYPPNLBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)CC3=C(N=C4N3C=CC=C4)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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